![molecular formula C₂₃H₃₀F₂N₂O B1662710 (2S)-N-[4,4-双(4-氟苯基)丁基]-4-甲基-2-(甲基氨基)戊酰胺 CAS No. 248922-46-5](/img/structure/B1662710.png)
(2S)-N-[4,4-双(4-氟苯基)丁基]-4-甲基-2-(甲基氨基)戊酰胺
描述
This compound is a pentanamide with a complex substitution pattern. It has a 4,4-bis(4-fluorophenyl)butyl group and a methylamino group attached to the carbon next to the amide group. Additionally, there is a methyl group on the fourth carbon of the pentanamide backbone .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with a carboxylic acid or its derivative to form the amide bond. The 4,4-bis(4-fluorophenyl)butyl group and the methylamino group would likely be introduced in prior steps, possibly through reactions involving organometallic reagents .Molecular Structure Analysis
The molecule contains an amide functional group, which is planar and can participate in hydrogen bonding. The presence of the fluorophenyl groups adds aromaticity to the molecule and the fluorine atoms are highly electronegative, which could influence the molecule’s reactivity .Chemical Reactions Analysis
As an amide, this compound could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The presence of the fluorine atoms on the phenyl rings could also influence the compound’s reactivity, as fluorine is highly electronegative .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the amide group could allow for hydrogen bonding, which could influence its solubility in different solvents. The fluorophenyl groups could also influence the compound’s properties, as fluorine is highly electronegative .科研应用
抗惊厥药物研究
- 用于抗惊厥活性的氟苯酰胺合成:Meza-Toledo等人(2008年)的研究探讨了DL-氟苯酰胺的合成,包括类似于(2S)-N-[4,4-双(4-氟苯基)丁基]-4-甲基-2-(甲基氨基)戊酰胺等化合物,用于其抗惊厥活性。这些化合物在控制癫痫发作方面表现出有希望的结果,与苯巴比妥(一种已知的抗惊厥药物)相当(Meza-Toledo et al., 2008)。
合成和药用应用
- 神经阻滞剂合成:Botteghi等人(2001年)讨论了含有4,4-双(对氟苯基)丁基基团的关键中间体的合成,这些中间体在神经阻滞剂如氟斯匹利和便氟利多的生产中起着重要作用(Botteghi et al., 2001)。
- 阿托伐他汀的关键中间体:周凯(2010年)强调了4-(4-氟苯基)-2-(2-甲基丙酰)-4-氧代-N,β-二苯基丁酰胺的合成,这是阿托伐他汀的生产中的关键中间体,这是一种广泛使用的降低胆固醇的药物(Zhou Kai, 2010)。
神经递质研究
- 对神经递质摄取和释放的影响:Pettersson(1995年)的研究检查了新型二苯丁基哌嗪吡啶衍生物,与(2S)-N-[4,4-双(4-氟苯基)丁基]-4-甲基-2-(甲基氨基)戊酰胺在结构上相关,以及它们对大脑中神经递质(5-羟色胺、去甲肾上腺素、多巴胺)摄取和释放的影响(Pettersson, 1995)。
抗胆碱能活性研究
- 合成和抗胆碱能活性:Oyasu等人(1994年)的研究涉及对4-(二甲基氨基)-2-苯基-2-(2-吡啶基)戊酰胺的立体异构体的合成及其抗胆碱能活性的评估。这些化合物在结构上相关,并为类似化合物的治疗潜力提供了见解(Oyasu et al., 1994)。
抑制胆固醇吸收研究
- 潜在的胆固醇吸收抑制剂:Guillon等人(2000年)描述了N-(4-氟苯基)-5-(4-氟苯基)-2-(4-羟基苯甲基)戊酰胺的合成,作为潜在的新型胆固醇吸收抑制剂,强调了类似化合物在胆固醇管理中的重要性(Guillon et al., 2000)。
未来方向
性质
IUPAC Name |
(2S)-N-[4,4-bis(4-fluorophenyl)butyl]-4-methyl-2-(methylamino)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30F2N2O/c1-16(2)15-22(26-3)23(28)27-14-4-5-21(17-6-10-19(24)11-7-17)18-8-12-20(25)13-9-18/h6-13,16,21-22,26H,4-5,14-15H2,1-3H3,(H,27,28)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJKMAIASNMXFI-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCCCC(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCCCC(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-N-[4,4-bis(4-fluorophenyl)butyl]-4-methyl-2-(methylamino)pentanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



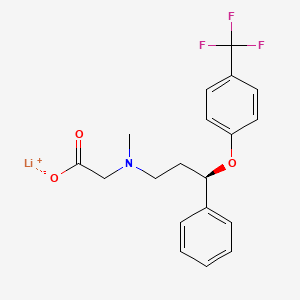
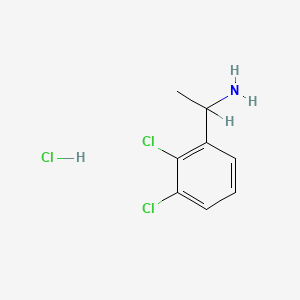
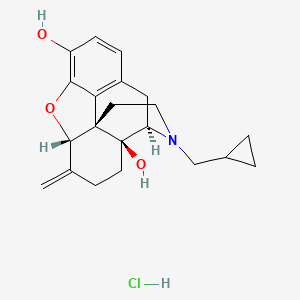
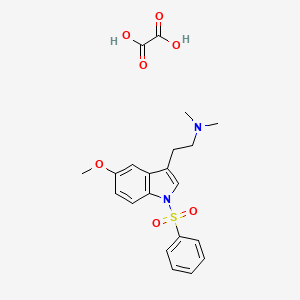
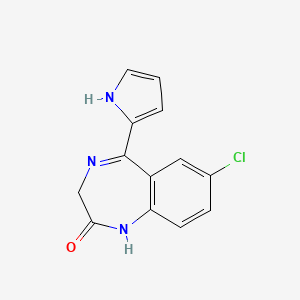
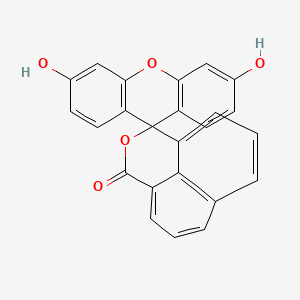
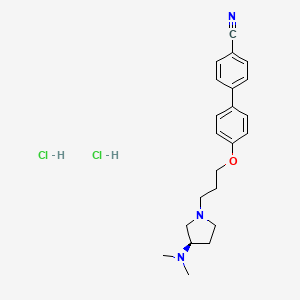
![2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1662641.png)
![3-(3-tert-butyl-6,8-difluoro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-N-cyclopropyl-5-fluoro-4-methylbenzamide](/img/structure/B1662642.png)
![2-[3-(4-Nitrophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B1662645.png)
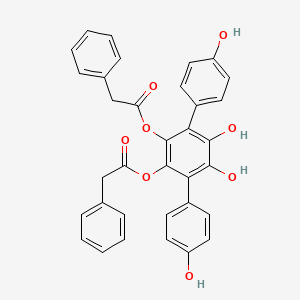
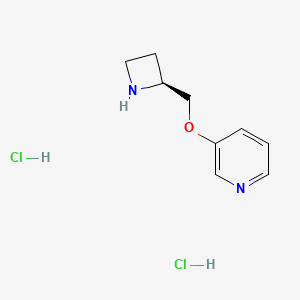
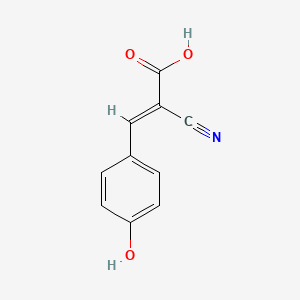
![3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid](/img/structure/B1662650.png)